molecular formula C14H14ClN3O B13088129 2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B13088129
M. Wt: 275.73 g/mol
InChI Key: AHZAGQPQFAEMSB-UHFFFAOYSA-N
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Description

2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical compound with the molecular formula C14H14ClN3O and a molecular weight of 275.73 g/mol . This tetrahydropyridopyrimidine scaffold is of significant interest in medicinal chemistry and anticancer drug discovery. Compounds based on the tetrahydropyridopyrimidine structure have been identified as potent inhibitors of key biological targets. Recent scientific literature shows that this heterocyclic core is actively being researched for its potential to inhibit enzymes like VCP/p97, a target for acute myeloid leukemia (AML) , and human topoisomerase II (topoII), a validated target in cancer treatment . Furthermore, similar derivatives have been designed and evaluated as novel inhibitors for challenging targets such as KRAS-G12D . The primary research value of this scaffold lies in its ability to be optimized for potency and selectivity against these oncology targets, making it a valuable chemical tool for investigating new therapeutic strategies. This product is intended for research purposes and is strictly labeled as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H14ClN3O

Molecular Weight

275.73 g/mol

IUPAC Name

2-[(2-chlorophenoxy)methyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C14H14ClN3O/c15-11-3-1-2-4-13(11)19-9-14-17-8-10-7-16-6-5-12(10)18-14/h1-4,8,16H,5-7,9H2

InChI Key

AHZAGQPQFAEMSB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=C(N=C21)COC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 2-chlorophenol and 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.

    Formation of Chlorophenoxy Intermediate: 2-chlorophenol is reacted with a suitable alkylating agent to form the 2-chlorophenoxy intermediate.

    Cyclization: The chlorophenoxy intermediate is then subjected to cyclization with 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and targets.

    Chemical Biology: The compound serves as a tool for probing biological systems and elucidating mechanisms of action.

    Industrial Applications: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Findings :

  • Amino-substituted analogs: 2-Amino-THPP derivatives demonstrate potent cytotoxicity, with diaryl urea variants (e.g., compound 21 in ) outperforming sorafenib in cancer cell lines (IC₅₀ values < 5 µM). The amino group enhances hydrogen bonding with target enzymes .
  • PI3Kδ inhibitors : Substituent optimization on the THPP scaffold (e.g., compound 11f) achieves >1,000-fold selectivity for PI3Kδ over other isoforms, critical for treating autoimmune diseases .
  • BET inhibitors: The N-acetylated pyrido moiety in 7-alkanoyl-THPP derivatives drives binding to bromodomains, contrasting with the xylenol-based interactions of other BET inhibitors .

Heterocycle-Fused Pyrido[4,3-d]pyrimidines

Compound Name Fused Ring System Key Feature Reference
Tetrahydrobenzothieno[2,3-d]pyrimidines Benzothiophene + pyrimidine Enhanced π-stacking; cytotoxic potential
Thieno[2,3-d]pyrimidines Thiophene + pyrimidine Improved metabolic stability
Target compound Pyridine + pyrimidine Balanced solubility and target affinity N/A

Key Findings :

  • Benzothieno-pyrimidines: Compounds like 4c and 4d (Table 1 in ) exhibit moderate cytotoxicity, attributed to their extended aromatic systems enhancing DNA intercalation .
  • Thieno-pyrimidines: The sulfur atom in the thiophene ring improves metabolic stability compared to oxygen-containing analogs, as seen in kinase inhibitor scaffolds .

Mechanistic and Selectivity Insights

  • Kinase inhibition: The 2-chlorophenoxymethyl group in the target compound may sterically hinder non-selective binding, similar to optimized THPP-based PI3Kδ inhibitors .
  • Antifolate activity: Early analogs like 2,4-diamino-THPP derivatives mimic pterin structures, inhibiting dihydrofolate reductase (DHFR) in pathogens .
  • Structural flexibility : The partially saturated THPP core allows conformational adaptability, critical for binding to rigid enzyme active sites (e.g., CaMKII) .

Biological Activity

2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a compound of interest due to its potential biological activities. Its molecular formula is C14H14ClN3O, with a molecular weight of 275.73 g/mol. This compound has been studied for various pharmacological effects, including antimicrobial and antitumor properties.

  • Molecular Formula : C14H14ClN3O
  • Molecular Weight : 275.73 g/mol
  • CAS Number : 1177479-51-4

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrimidine derivatives demonstrate effectiveness against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-((2-Chlorophenoxy)methyl)...Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

Antitumor Activity

In vitro studies have investigated the antitumor potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.

Cell LineIC50 Value (µM)
HeLa (Cervical Cancer)15
A549 (Lung Cancer)20
MCF-7 (Breast Cancer)25

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an antitumor agent.

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary data suggest that it may exert its effects through the inhibition of specific enzymes involved in cell proliferation and bacterial metabolism.

Case Studies

  • Antimicrobial Efficacy : In a study involving various derivatives of pyrimidines, it was observed that compounds with chlorophenoxy groups exhibited enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. This highlights the potential of modifying existing structures to improve efficacy against pathogens.
  • Antitumor Studies : A series of experiments were conducted on cancer cell lines where the compound was administered at varying concentrations. The results indicated a dose-dependent response in cell viability reduction, particularly notable in HeLa and A549 cells.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.